molecular formula C13H10BrFN2O3 B11485422 N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide

N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)ethanediamide

Cat. No.: B11485422
M. Wt: 341.13 g/mol
InChI Key: IKMFZKRHCZOCHI-UHFFFAOYSA-N
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Description

N-[(5-bromofuran-2-yl)methyl]-N’-(3-fluorophenyl)ethanediamide is an organic compound that features a furan ring substituted with a bromine atom and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-bromofuran-2-yl)methyl]-N’-(3-fluorophenyl)ethanediamide can be achieved through a multi-step process involving the following key steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[(5-bromofuran-2-yl)methyl]-N’-(3-fluorophenyl)ethanediamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

    Substitution: Formation of substituted furan derivatives.

    Oxidation: Formation of furanones.

    Reduction: Formation of tetrahydrofuran derivatives.

    Coupling: Formation of biaryl derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(5-bromofuran-2-yl)methyl]-N’-(3-fluorophenyl)ethanediamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The presence of the bromofuran and fluorophenyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-bromofuran-2-yl)methyl]-N’-(3-fluorophenyl)ethanediamide is unique due to the combination of the bromofuran and fluorophenyl groups, which can impart distinct chemical and biological properties

Properties

Molecular Formula

C13H10BrFN2O3

Molecular Weight

341.13 g/mol

IUPAC Name

N-[(5-bromofuran-2-yl)methyl]-N'-(3-fluorophenyl)oxamide

InChI

InChI=1S/C13H10BrFN2O3/c14-11-5-4-10(20-11)7-16-12(18)13(19)17-9-3-1-2-8(15)6-9/h1-6H,7H2,(H,16,18)(H,17,19)

InChI Key

IKMFZKRHCZOCHI-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)C(=O)NCC2=CC=C(O2)Br

Origin of Product

United States

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